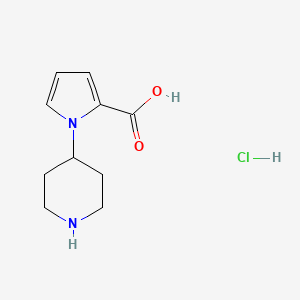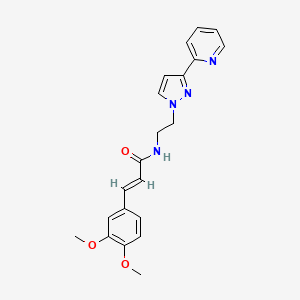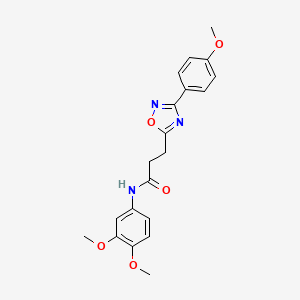![molecular formula C14H15N3O4 B2505518 Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate CAS No. 1208521-55-4](/img/structure/B2505518.png)
Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate is a compound that likely falls within the class of heterocyclic compounds known as pyrido[1,2-a]pyrimidines. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis for the creation of various heterocyclic systems.
Synthesis Analysis
The synthesis of related pyrido[1,2-a]pyrimidin-4-ones can be achieved through a cyclocondensation reaction of 2-amino-1H-pyrrole-3-carboxamides with aromatic aldehydes, followed by air oxidation in the presence of a Brønsted-acidic ionic liquid as a green and reusable catalyst in solvent-free conditions . Additionally, the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones can be performed using methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as a reagent, which is prepared from acetoacetic esters . These methods provide a basis for the synthesis of the compound , although the exact synthesis route for Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate is not detailed in the provided papers.
Molecular Structure Analysis
The molecular structure of pyrido[1,2-a]pyrimidin-4-ones is characterized by a fused pyrimidine and pyridine ring system. The presence of various substituents on this core structure can significantly alter the compound's electronic and steric properties, which in turn can affect its reactivity and interaction with biological targets .
Chemical Reactions Analysis
The pyrido[1,2-a]pyrimidin-4-ones can undergo various chemical reactions, including cyclocondensation and oxidation, as part of their synthesis . The reactivity of the formyl group in the compound of interest suggests potential for further derivatization, such as through nucleophilic addition reactions. The presence of an amino acetate moiety could also allow for reactions typical of esters and amines, such as hydrolysis or transamination .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate are not provided, related compounds exhibit properties that are influenced by their heterocyclic structure and substituents. These properties include solubility, melting points, and stability, which are important for their handling and application in synthesis. The use of green chemistry principles, as seen with the Brønsted-acidic ionic liquid catalyst, suggests an interest in environmentally friendly synthesis methods .
Aplicaciones Científicas De Investigación
Synthesis and Structural Modifications
Large Scale Synthesis Techniques : The synthesis of pyrimidinone derivatives, analogous to the target compound, often involves reactions like condensation and cyclization. An example is the production of 4-ethylpyrimidine through the reaction of methyl propionyl acetate with formamidine acetate, showcasing a pathway to synthesize pyrimidine derivatives (Butters, 1992).
Antimicrobial Activity through Structural Derivatives : The synthesis of pyridine, pyrimidinones, and oxazinone derivatives from starting materials like citrazinic acid has been demonstrated to produce compounds with notable antimicrobial properties. This includes the creation of cyano esters and aminoesters, which are then cyclized to produce pyrimidinones, suggesting the importance of structural modifications in enhancing biological activity (Hossan et al., 2012).
Synthesis of Pyrimidinones with Potential Biological Activities : The condensation of ß-keto esters with guanidines has been used to synthesize novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones, indicating a versatile method for creating compounds with possible pharmaceutical applications (Craciun et al., 1998).
Potential Biological Activities
Analgesic Properties through Methylation : Research on the modification of pyridine moieties in pyrido[1,2-a]pyrimidine derivatives to enhance their analgesic properties suggests that structural alterations can significantly impact the biological efficacy of these compounds. This emphasizes the potential of methylated pyrimidinones as new analgesic agents (Ukrainets et al., 2015).
Antitumor and Antiprotozoal Agents : The design and synthesis of pyrrolo[2,3-d]pyrimidines as dual inhibitors for cancer therapy highlight the therapeutic potential of pyrimidine derivatives. These compounds target critical biosynthetic pathways, indicating their promise as antitumor agents (Liu et al., 2016). Similarly, imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been evaluated for their antiprotozoal activities, further supporting the versatility of pyrimidine-related structures in developing new therapeutic agents (Ismail et al., 2004).
Propiedades
IUPAC Name |
methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c1-9-4-5-11-15-13(16(2)7-12(19)21-3)10(8-18)14(20)17(11)6-9/h4-6,8H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRSYFAEUYLCTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=O)N(C)CC(=O)OC)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-formyl-7-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)-methylamino]acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2505437.png)






![2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2505446.png)




![3-[3-({2-[(3-Fluorophenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2505458.png)